(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c27-21(18-14-28-20(22-18)16-4-2-1-3-5-16)26-12-10-25(11-13-26)19-9-8-17(23-24-19)15-6-7-15/h1-5,8-9,14-15H,6-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEVLVSTSWWYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.
Piperazine Introduction: The piperazine moiety can be introduced via nucleophilic substitution reactions.
Thiazole Ring Formation: The thiazole ring can be synthesized through condensation reactions involving thioamides and α-haloketones.
Final Coupling: The final step involves coupling the different moieties under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the pyridazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions but could include oxidized or reduced derivatives, substituted analogs, and ring-opened products.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial, antiviral, or anticancer activities.
Medicine
Drug Development: Explored as a lead compound in drug discovery programs.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
- (4-(6-Ethylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
Uniqueness
The uniqueness of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone lies in the cyclopropyl group on the pyridazine ring, which may confer distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.
Biological Activity
The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone , identified by CAS number 2034427-07-9 , is a complex organic molecule featuring multiple pharmacologically relevant moieties, including piperazine, pyridazine, and thiazole rings. This structural diversity suggests potential for varied biological activities, particularly in the realm of medicinal chemistry.
The molecular formula of this compound is with a molecular weight of 391.5 g/mol . The structure encompasses functional groups that are known to interact with biological targets, making it a candidate for further pharmacological exploration.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5OS |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 2034427-07-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridazine Ring : This can be achieved through cyclization reactions starting from appropriate precursors.
- Piperazine Introduction : The piperazine moiety is introduced via nucleophilic substitution reactions.
- Thiazole Ring Formation : This involves condensation reactions between thioamides and α-haloketones.
- Final Coupling : The last step involves coupling the various moieties under specific conditions using coupling reagents like EDCI or DCC in the presence of a base.
Biological Activity
The biological activities associated with this compound are primarily linked to its structural components:
Neuropharmacological Potential
Compounds containing piperazine and pyridazine rings have been noted for their interaction with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in treating psychiatric disorders such as depression and anxiety .
Anti-inflammatory Effects
Similar compounds have exhibited anti-inflammatory properties, suggesting that this compound may also possess such effects. This activity could be beneficial in developing treatments for inflammatory diseases .
Antimicrobial Activity
Research indicates that thiazole derivatives often show antimicrobial properties. The presence of the thiazole ring in this compound could enhance its efficacy against various pathogens, making it a candidate for further investigation in antimicrobial drug development.
Case Studies and Research Findings
Several studies have explored related compounds with similar structures:
- Neuroprotective Agents : A study demonstrated that derivatives with piperazine and pyridazine structures provided neuroprotective effects in animal models, indicating potential applications in neurodegenerative diseases.
- Inflammation Models : Research on thiazole derivatives highlighted significant reductions in inflammatory markers in vitro and in vivo, suggesting that our compound might exhibit comparable anti-inflammatory activity .
- Antimicrobial Efficacy : Investigations into thiazole-containing compounds revealed promising results against bacterial strains, warranting further exploration of this compound's antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of cyclopropylpyridazine and phenylthiazole precursors. Key steps include:
- Nucleophilic substitution to attach the piperazine moiety.
- Ketone formation via Friedel-Crafts acylation or carbodiimide-mediated coupling.
- Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) to minimize side reactions .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the piperazine, pyridazine, and thiazole rings. Aromatic protons in the 6.5–8.5 ppm range and piperazine methylenes at 2.5–3.5 ppm are diagnostic .
- HRMS : Verify molecular weight (expected [M+H]+ ~435.16 g/mol) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to monitor purity pre- and post-storage .
- Stability Studies : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability testing (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or kinases). Validate with crystallographic data if available .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Analysis : Corrogate substituent effects (e.g., cyclopropyl vs. phenyl groups) on activity .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT/WST-1) to distinguish direct vs. off-target effects .
- Meta-Analysis : Pool data from independent studies using fixed/random-effects models to identify confounding variables (e.g., solvent/DMSO concentration) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Scaffold Modification : Replace cyclopropyl with fluorophenyl or morpholino groups to assess steric/electronic effects .
- Bioisosteric Replacement : Substitute thiazole with triazole or oxadiazole to improve metabolic stability .
- Pharmacophore Mapping : Use MOE or Phase to identify critical H-bond donors/acceptors .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
